(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

Description

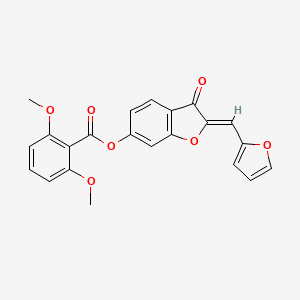

The compound (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate (molecular formula: C22H16O7, average mass: 392.363 Da) is a Z-isomer aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a furan-2-ylmethylene group at position 2 and a 2,6-dimethoxybenzoate ester at position 6 . Its ChemSpider ID is 1410892, and it exhibits structural features critical for biological activity, including a planar aromatic system and electron-donating methoxy groups.

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-25-16-6-3-7-17(26-2)20(16)22(24)28-14-8-9-15-18(12-14)29-19(21(15)23)11-13-5-4-10-27-13/h3-12H,1-2H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLCLQLMQZEAMO-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde, such as furfural, under basic conditions to form the furan-2-ylmethylene moiety.

Esterification: The final step involves the esterification of the benzofuran derivative with 2,6-dimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is used as a building block for the

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula . The structure features a furan moiety, a benzofuran core, and a benzoate group, which may contribute to its biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The presence of multiple aromatic rings allows for effective radical scavenging.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Gene Regulation : Potential modulation of gene expression related to apoptosis and cell cycle regulation has been observed.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may exert anti-inflammatory effects through the inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aurone Derivatives with Heterocyclic Substituents

Compound 5a : (Z)-2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetonitrile

- Structure : Features an indolylmethylene group and an acetonitrile substituent.

- Activity : Demonstrates potent antiproliferative activity against PC-3 prostate cancer cells (IC50 < 100 nM) and targets the colchicine-binding site on tubulin, inducing microtubule depolymerization .

Compound 5b : (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

- Structure : Contains a pyridinylmethylene group and a dichlorobenzyl ether.

- Activity: Inhibits T- and B-cell acute lymphoblastic leukemia (ALL) with minimal effects on normal lymphocytes .

Main Compound vs. 5a/5b :

Aurones with Modified Ester Groups

Compound A3 : (Z)-2-((4-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- Structure : Substituted with a bromothiophene group and an acetate ester.

- Activity : Shows antitumor activity (62% yield in synthesis) but lower potency than 5a/5b, possibly due to reduced electron-withdrawing effects of the acetate group .

Compound 7h : Pyrazole-based aurone with diethylcarbamate

- Structure : Includes a naphthyl-pyrazole substituent and diethylcarbamate ester.

- Activity : High yield (93%) and improved lipophilicity due to the carbamate group, which may enhance blood-brain barrier penetration compared to benzoate esters .

Main Compound vs. A3/7h :

Structural Analogs with Substituent Variations

Compound B5 : Quinoline-substituted aurone with triacetate

- Structure: Modified with a quinolinylmethylene group and a glycosidic triacetate.

- Activity : Exhibits moderate antitumor activity (63% yield) but reduced solubility due to the bulky glycosidic moiety .

Derivative : 7-Methyl variant with 2,6-dimethoxybenzoate

- Structure : A methyl group at position 7 on the benzofuran core.

Main Compound vs. B5/ :

- The absence of a methyl group in the main compound may enhance planarity and tubulin binding compared to the 7-methyl derivative.

- Quinoline substituents in B5 offer additional hydrogen-bonding sites but increase molecular weight, affecting pharmacokinetics .

Structure-Activity Relationship (SAR) Insights

- Z-Isomer Requirement : The Z-configuration is critical for maintaining planarity and tubulin-binding activity across all analogs .

- Ester Group Impact : 2,6-Dimethoxybenzoate in the main compound balances electron donation and metabolic stability, whereas diethylcarbamate (7h) or acetate (A3) groups alter solubility and hydrolysis rates .

- Heterocyclic Substitutions : Indole (5a) and pyridine (5b) enhance potency through π-π interactions, while furan (main compound) may prioritize synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.